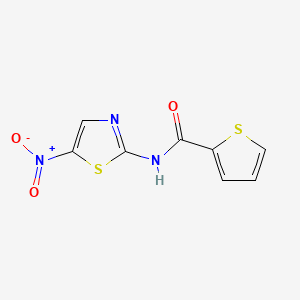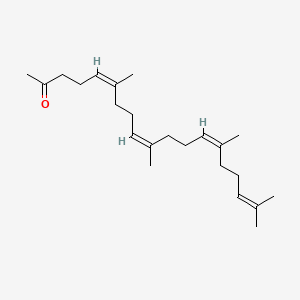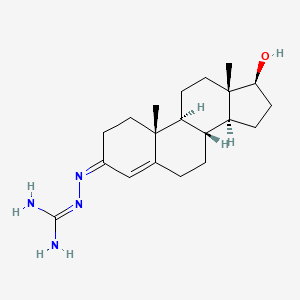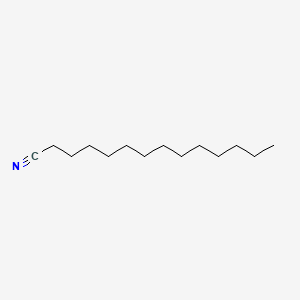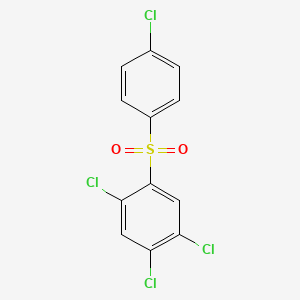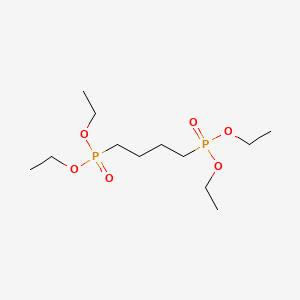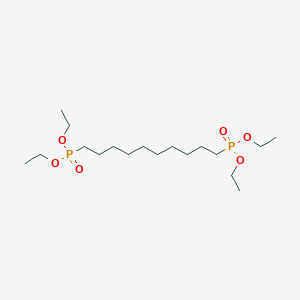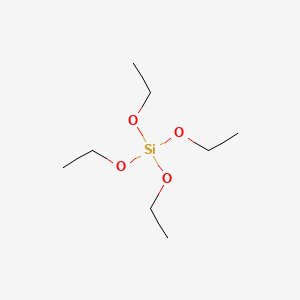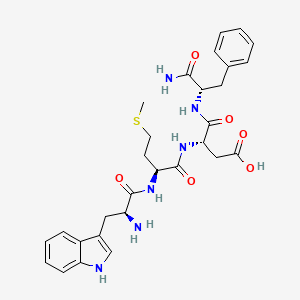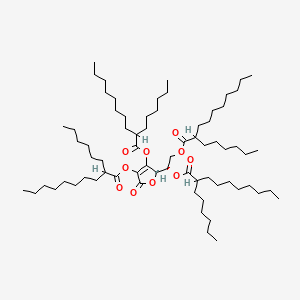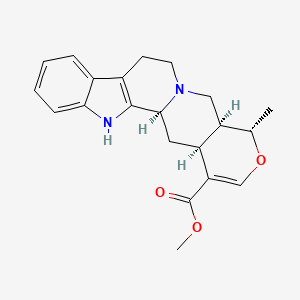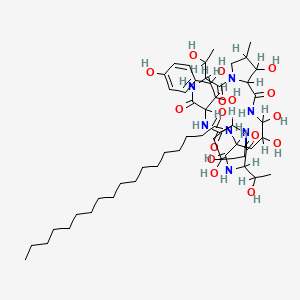
Vapendavir
Overview
Description
Vapendavir is a clinical-stage antiviral drug known for its activity against a broad spectrum of enteroviruses. It is a capsid-binding drug that has shown potential in treating respiratory infections caused by the human rhinovirus. This compound was acquired by Vaxart in 2018 during a merger with Aviragen Therapeutics .
Mechanism of Action
Target of Action
Vapendavir, a broad-spectrum viral capsid inhibitor , primarily targets the viral proteins of enteroviruses . These proteins, specifically 3A and/or 3AB, play a crucial role in the formation of the replication complex . The drug also targets the viral capsid, which is essential for viral entry and uncoating of the genetic material .
Mode of Action
This compound operates by binding to the viral capsid, thereby inhibiting viral attachment to the target cell . This prevents the virus from entering the cell and making more infectious copies of itself . Additionally, this compound independently prevents the release of viral RNA into the cell . This dual action effectively disrupts the viral life cycle, preventing the spread of the virus within the host.
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the inhibition of viral replication. By targeting the viral proteins 3A and/or 3AB, this compound prevents the formation of the replication complex . This disrupts the virus’s ability to reproduce within host cells. Furthermore, by binding to the viral capsid, this compound inhibits the virus’s ability to attach to host cells and release its RNA, further hindering the virus’s propagation .
Pharmacokinetics
This compound has been evaluated in clinical trials and has shown an acceptable safety and tolerability profile. It has been administered in single doses up to 1056 milligrams (mg) and daily doses up to 528 mg (264 mg twice daily), for up to 6 or 10 days . The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are currently being studied in ongoing clinical trials .
Result of Action
The primary result of this compound’s action is the inhibition of viral replication, leading to a reduction in the severity and spread of viral infections. In clinical trials, this compound has shown clear evidence of an antiviral response . It has demonstrated activity against a broad spectrum of enteroviruses, including the human rhinovirus .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other illnesses, such as chronic obstructive pulmonary disease (COPD), can affect how the drug works. In patients with COPD, rhinovirus infections can lead to serious complications, including persistent lung inflammation and airflow obstruction . This compound is being studied for its potential to treat such infections and mitigate these complications .
Biochemical Analysis
Biochemical Properties
Vapendavir is a small molecule that binds to a hydrophobic pocket in the viral capsid of the human rhinovirus . This binding inhibits the cytopathic effects of HRV, thereby preventing the virus from entering cells and making more infectious copies of itself . The formal name of this compound is 3-ethoxy-6-[2-[1-(6-methyl-3-pyridazinyl)-4-piperidinyl]ethoxy]-1,2-benzisoxazole .
Cellular Effects
This compound has shown promising results in inhibiting the replication of a broad spectrum of enteroviruses . It has been found to be effective against infections caused by HRV in both preclinical and clinical trials . In vitro studies have shown that this compound can inhibit the cytopathic effects of HRV2 and HRV14 in HeLa Ohio cells .
Molecular Mechanism
The molecular mechanism of this compound involves binding to a pocket in the HRV strain HRV2 VP1 capsid protein . This binding interaction prevents the virus from entering cells and making more infectious copies of itself . It’s worth noting that the resistance mechanisms to this compound are more complex than generally believed, involving mutations both in the drug-binding pocket and outside the pocket .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Vapendavir involves multiple steps, including the formation of its core structure and subsequent functionalization. The key steps include:
- Formation of the benzisoxazole core.
- Introduction of the ethoxy group.
- Attachment of the pyridazinyl-piperidinyl moiety.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific solvents and catalysts to facilitate the reactions .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the ethoxy group.
Reduction: The compound can be reduced under specific conditions, affecting its functional groups.
Substitution: this compound can participate in substitution reactions, especially at the benzisoxazole core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogenating agents and nucleophiles are often employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can result in various substituted benzisoxazole compounds .
Scientific Research Applications
Vapendavir has a wide range of scientific research applications:
Chemistry: Used as a model compound to study capsid-binding mechanisms.
Biology: Investigated for its effects on viral replication and entry.
Industry: Explored for its potential in developing antiviral therapies for various viral infections.
Comparison with Similar Compounds
- Disoxaril
- Pleconaril
- Pirodavir
- Pocapavir
Comparison: Vapendavir is unique in its broad-spectrum activity against enteroviruses and its potential to treat respiratory infections. Unlike some of its counterparts, this compound has shown promising results in both preclinical and clinical trials, demonstrating its efficacy and safety .
Properties
IUPAC Name |
3-ethoxy-6-[2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]-1,2-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-3-26-21-18-6-5-17(14-19(18)28-24-21)27-13-10-16-8-11-25(12-9-16)20-7-4-15(2)22-23-20/h4-7,14,16H,3,8-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSVBVKHUICELN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NOC2=C1C=CC(=C2)OCCC3CCN(CC3)C4=NN=C(C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40195984 | |
| Record name | Vapendavir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40195984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439085-51-5 | |
| Record name | Vapendavir [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439085515 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vapendavir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40195984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VAPENDAVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8LVL5Z68H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


